1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
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Overview
Description
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its intricate molecular structure, which includes a phenyl group, a tetrahydro-1H-pyrido[3,4-b]indole core, and a carboxylic acid moiety, all of which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of EN300-27114958 is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, converting the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
EN300-27114958 acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the enzyme and inhibits its activity, preventing the conversion of viral RNA into DNA . This stops the replication of the virus and its integration into the host genome .
Biochemical Pathways
The inhibition of HIV-1 reverse transcriptase by EN300-27114958 disrupts the viral replication cycle . Without the ability to convert its RNA into DNA, the virus cannot replicate or integrate into the host genome . This halts the progression of the infection and reduces the viral load in the body .
Pharmacokinetics
The compound was designed following theLipinski rule of five parameters , which suggests it has favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of HIV-1 reverse transcriptase by EN300-27114958 results in a reduction in viral replication . This leads to a decrease in the viral load within the body, slowing the progression of the HIV infection .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It interacts with the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus .
Cellular Effects
The compound affects various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, thereby preventing the replication of the virus within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme’s activity, leading to a decrease in viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the indole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of new molecules with diverse functionalities.
Biology: It has been investigated for its biological activity, including its role as an inhibitor of enzymes such as HIV-1 reverse transcriptase.
Medicine: The compound shows promise in the development of antitumor and antiviral drugs due to its ability to interact with specific molecular targets.
Industry: Its unique chemical properties make it useful in the production of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:
2,3,4,9-Tetrahydro-1-(1H-indol-3-ylmethyl)-1H-pyrido[3,4-b]indole-3-carboxylic acid: This compound shares a similar indole core but has a different substituent on the indole ring.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid: This compound has a different ring structure and exhibits distinct biological activities.
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Properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2.ClH/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11;/h1-9,15-16,19-20H,10H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUZDVMBZGWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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